molecular formula C16H20N2O2S3 B2528075 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428363-47-6

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No.: B2528075
CAS No.: 1428363-47-6
M. Wt: 368.53
InChI Key: AXDAFDMRYXIJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a useful research compound. Its molecular formula is C16H20N2O2S3 and its molecular weight is 368.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

Synthesis and Spectral Analysis of N-substituted Derivatives A range of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, leveraging a series of chemical reactions. The structures of these compounds were elucidated through 1H-NMR, IR, and mass spectral data, demonstrating the importance of meticulous spectral analysis in understanding the molecular composition of these derivatives (Khalid et al., 2016).

Biological and Antimicrobial Activity

Biological Evaluation of 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide New series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and their structures were confirmed via modern spectroscopic techniques. These compounds were notably screened against butyrylcholinesterase (BChE) enzyme and also underwent molecular docking studies to assess ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein (Khalid et al., 2016).

Antimicrobial Activity of Thiazole Derivatives 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole and its derivatives were evaluated for their antimicrobial activity, highlighting the potential of these compounds in addressing microbial threats (Abdel‐Hafez, 2003).

Antifungal and Anticancer Properties

Antifungal Activity against Phytophthora capsici A series of diarylthiazole compounds demonstrated promising antifungal activity against phytopathogenic fungi, particularly Phytophthora capsici, offering potential avenues for addressing agricultural challenges posed by fungal pathogens (Nam et al., 2011).

Anticancer Evaluation of Polyfunctional Substituted 1,3-Thiazoles Polyfunctional substituted 1,3-thiazoles were examined for their anticancer activity across various cancer cell lines. Notably, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed significant efficacy, suggesting their potential in cancer treatment strategies (Turov, 2020).

Future Directions

Piperidine derivatives, a key component of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests potential future directions for research and development involving this compound.

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S3/c1-13-11-21-16(17-13)22-12-14-7-9-18(10-8-14)23(19,20)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAFDMRYXIJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.